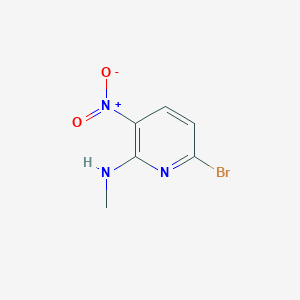

6-Bromo-n-methyl-3-nitropyridin-2-amine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Bromo-n-methyl-3-nitropyridin-2-amine is a chemical compound with the molecular formula C6H6BrN3O2. It is a brominated nitropyridine derivative, characterized by the presence of a bromine atom, a nitro group, and a methylated amine group on a pyridine ring. This compound is used in various scientific research applications due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-n-methyl-3-nitropyridin-2-amine typically involves the bromination of n-methyl-3-nitropyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position on the pyridine ring. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

化学反应分析

Types of Reactions

6-Bromo-n-methyl-3-nitropyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

Substitution: Various substituted pyridines depending on the nucleophile used.

Reduction: 6-Bromo-n-methyl-3-aminopyridin-2-amine.

Oxidation: 6-Bromo-n-methyl-3-nitropyridine-2-carboxylic acid.

科学研究应用

6-Bromo-n-methyl-3-nitropyridin-2-amine is used in several scientific research fields:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

作用机制

The mechanism of action of 6-Bromo-n-methyl-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways .

相似化合物的比较

Similar Compounds

- 5-Bromo-n-methyl-3-nitropyridin-2-amine

- 6-Bromo-2-nitropyridin-3-amine

- 2-amino-3-bromo-5-nitropyridine

- 3-nitropyridin-2-amine

Uniqueness

6-Bromo-n-methyl-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research applications where other similar compounds may not be as effective .

生物活性

6-Bromo-n-methyl-3-nitropyridin-2-amine is a brominated nitropyridine derivative that has attracted significant interest in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C₆H₆BrN₃O₂, features a unique structure that enhances its interactions with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the bromination of n-methyl-3-nitropyridin-2-amine. This reaction is conducted under controlled conditions to ensure selective bromination at the desired position on the pyridine ring. Common reagents used include bromine or N-bromosuccinimide (NBS) in solvents like acetonitrile or dichloromethane .

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its antibacterial, antifungal, and anticancer properties. The compound's unique substitution pattern on the pyridine ring is believed to enhance its efficacy against various biological targets.

Antibacterial Activity

Preliminary studies indicate that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of nitropyridine have shown effectiveness against multiple strains of bacteria, suggesting a potential role in developing new antibiotics .

Anticancer Activity

Research has indicated that this compound may possess anticancer properties. Studies utilizing high-throughput screening techniques have identified its ability to inhibit cancer cell proliferation, particularly in specific cancer lines . The compound's mechanism appears to involve interference with cell cycle progression and induction of apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antiproliferative Effects : A study demonstrated that this compound exhibited significant antiproliferative effects on various cancer cell lines, with IC50 values indicating potent activity .

- Molecular Docking Studies : Molecular docking studies have been employed to evaluate the binding affinity of this compound to various enzymes and receptors, revealing promising interactions that could lead to therapeutic applications .

- In Vivo Studies : Animal model studies are needed to further validate the efficacy and safety profile of this compound in vivo. Initial findings suggest that it may reduce tumor growth in xenograft models .

Comparative Analysis

The following table summarizes some key compounds related to this compound and their biological activities:

| Compound Name | CAS Number | Biological Activity | Similarity Index |

|---|---|---|---|

| 5-Bromo-n-methyl-3-nitropyridin-2-amine | 6945-68-2 | Antibacterial | 0.91 |

| 6-Bromo-2-nitropyridin-3-amine | 84487-10-5 | Antifungal | 0.90 |

| 2-Amino-5-bromo-4-methyl-3-nitropyridine | 100367-40-6 | Anticancer | 0.90 |

常见问题

Q. Basic: What are the standard synthetic routes for 6-Bromo-N-methyl-3-nitropyridin-2-amine, and how do intermediates influence yield?

Methodological Answer:

The synthesis typically involves bromination and nitration of a pyridine precursor. For example, intermediates like 6-amino-3-bromo-2-methylpyridine (CAS 42753-71-9) are critical, as bromination at the 6-position often precedes N-methylation and nitro-group introduction . Key steps include:

- Bromination: Use of N-bromosuccinimide (NBS) in DMF at 80°C to ensure regioselectivity.

- Nitration: Controlled addition of nitric acid/sulfuric acid mixtures to avoid over-nitration.

Yield optimization relies on isolating intermediates (e.g., via column chromatography) to minimize side reactions .

Q. Advanced: How can statistical experimental design (DoE) resolve contradictions in reaction optimization for this compound?

Methodological Answer:

When conflicting data arise (e.g., variable yields under similar conditions), a full factorial design can isolate critical parameters. For example:

| Factor | Low (-1) | High (+1) |

|---|---|---|

| Temperature | 60°C | 90°C |

| Solvent | DMF | Acetonitrile |

| Catalyst Loading | 0.1 eq | 0.3 eq |

Analyzing interaction effects (e.g., temperature × solvent) via ANOVA identifies dominant variables. Evidence from chemical engineering design principles (CRDC subclass RDF2050112) supports this approach .

Q. Basic: What spectroscopic techniques confirm the structure and purity of this compound?

Methodological Answer:

- NMR: 1H NMR should show a singlet for N-methyl (~δ 3.2 ppm) and aromatic protons consistent with nitro and bromo substituents.

- HPLC: Purity ≥95% (as per industrial standards) is achievable using C18 reverse-phase columns with UV detection at 254 nm .

- X-ray Crystallography: Single-crystal analysis (e.g., T = 100 K, R factor <0.051) resolves positional ambiguity of nitro and bromo groups .

Q. Advanced: How do computational methods (e.g., DFT) predict regioselectivity in electrophilic substitutions of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model electron density distributions. For example:

- Nitro groups deactivate the pyridine ring, directing bromination to the 6-position.

- Frontier Molecular Orbital (FMO) analysis identifies nucleophilic sites, aligning with experimental regioselectivity .

Q. Basic: What are common impurities in synthesized this compound, and how are they mitigated?

Methodological Answer:

- Debrominated Byproducts: Traceable via LC-MS; minimized by controlling reaction time and excess NBS.

- Over-Nitrated Derivatives: Reduced using dilute nitric acid and low temperatures.

- Purification: Recrystallization from ethanol/water (7:3 v/v) removes polar impurities .

Q. Advanced: How does steric hindrance from the N-methyl group influence cross-coupling reactivity (e.g., Suzuki-Miyaura)?

Methodological Answer:

The N-methyl group creates steric bulk, slowing transmetalation in palladium-catalyzed couplings. Strategies include:

- Using bulky ligands (e.g., SPhos) to enhance catalyst turnover.

- Elevated temperatures (80–100°C) to overcome kinetic barriers.

Comparative studies with non-methyl analogs (e.g., 6-bromo-3-nitropyridin-2-amine) show 20–30% lower yields in methylated derivatives .

Q. Basic: What solvents and conditions stabilize this compound during storage?

Methodological Answer:

- Storage: Inert atmosphere (argon) at -20°C in amber vials.

- Solvents: Avoid DMSO (promotes decomposition); use anhydrous acetonitrile or dichloromethane for long-term stability .

Q. Advanced: How can kinetic studies resolve contradictions in nitro-group reduction pathways?

Methodological Answer:

Contradictory reduction products (e.g., amine vs. hydroxylamine) arise from varying reductants (e.g., H2/Pd-C vs. SnCl2). Pseudo-first-order kinetics under controlled pH and temperature reveal:

- Hydrogenation: Zero-order dependence on H2 pressure.

- Acidic Conditions: Favor nitro → hydroxylamine intermediates.

Data from CRDC subclass RDF2050112 (reaction fundamentals) guide mechanistic analysis .

Q. Basic: What analytical techniques quantify trace metal impurities in this compound?

Methodological Answer:

- ICP-MS: Detects ppm-level Pd or Sn from catalytic steps.

- Chelation Followed by UV-Vis: EDTA complexes with residual metals for spectrophotometric quantification .

Q. Advanced: How does crystal packing (from X-ray data) influence physicochemical properties?

Methodological Answer:

Single-crystal studies (e.g., space group P21/c) reveal intermolecular H-bonding between nitro and amine groups, stabilizing the lattice. This correlates with:

- Melting Point: Higher than non-hydrogen-bonded analogs.

- Solubility: Reduced in non-polar solvents due to cohesive energy .

属性

IUPAC Name |

6-bromo-N-methyl-3-nitropyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c1-8-6-4(10(11)12)2-3-5(7)9-6/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAXDUSASHBAQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC(=N1)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。